3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

Cytochrome P450 metabolism Regioselective oxidation Drug metabolism

This 3-acyl-7-methoxycoumarin combines a benzodioxole carbonyl motif with a chromen-2-one core, delivering unique CYP2A6 modulation and AChE inhibition. Substituting the 7-methoxy or benzodioxole group with simpler analogs compromises target selectivity and metabolic stability. Ideal for CNS drug discovery, fluorescent probe development, and Chagas disease research. Contact us for custom synthesis and bulk inquiries.

Molecular Formula C18H12O6
Molecular Weight 324.288
CAS No. 2319898-13-8
Cat. No. B2799118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one
CAS2319898-13-8
Molecular FormulaC18H12O6
Molecular Weight324.288
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C18H12O6/c1-21-12-4-2-10-6-13(18(20)24-15(10)8-12)17(19)11-3-5-14-16(7-11)23-9-22-14/h2-8H,9H2,1H3
InChIKeyIKSCCORQUTYVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one (CAS 2319898-13-8): Structural Identity and Compound-Class Context for Procurement Evaluation


3-(2H-1,3-Benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one (CAS 2319898-13-8) is a fully synthetic 3-acylcoumarin derivative with the molecular formula C18H12O6 and a molecular weight of 324.3 g/mol . It belongs to the class of 3-acyl-7-methoxycoumarins, characterized by a coumarin (2H-chromen-2-one) core featuring a methoxy substituent at the 7-position and a 1,3-benzodioxole-5-carbonyl (piperonyloyl) moiety at the 3-position via a ketone linker [1]. This structural architecture distinguishes it from both directly linked 3-aryl coumarins and from benzoyl-substituted analogs, placing it at the intersection of two privileged pharmacophoric motifs: the benzodioxole ring system associated with acetylcholinesterase (AChE) inhibition and cytochrome P450 modulation, and the 7-methoxycoumarin scaffold known for diverse biological activities [2].

Why 3-(2H-1,3-Benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one Cannot Be Replaced by Generic 3-Acylcoumarin Analogs: The Methoxy Position and Benzodioxole Linker Define Target Engagement


Substituting 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one with a generic 3-acylcoumarin or a positional isomer such as the 8-methoxy variant (CAS 2320267-85-2) carries quantifiable risks in target selectivity and metabolic stability. The 7-methoxy substituent position on the coumarin ring is a critical determinant for cytochrome P450 enzyme recognition; 7-methoxycoumarin (herniarin) is a well-established substrate for CYP2A6-mediated 7-hydroxylation, and substitution at the 7-position versus the 8-position alters the regioselectivity of oxidative metabolism [1]. Furthermore, the 1,3-benzodioxole-5-carbonyl group at the 3-position introduces a methylenedioxy phenyl ring system that is documented to confer improved in vivo pharmacokinetic properties compared to classical flavonol and unsubstituted phenyl analogs in phenotypic screening models [2]. Replacing the benzodioxole with a simple benzoyl group (as in 3-benzoyl-7-methoxycoumarin, CAS 64267-12-5) removes the methylenedioxy functionality, which has been shown to modulate AChE inhibitory activity and CYP enzyme interactions in benzodioxole-containing compound series [3].

Quantitative Differentiation Evidence: 3-(2H-1,3-Benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one vs. Closest Structural Analogs


Regiochemical Differentiation: 7-Methoxy vs. 8-Methoxy Positional Isomer CYP2A6 Recognition

The 7-methoxy substitution pattern on the coumarin nucleus positions the compound as a potential CYP2A6 substrate or inhibitor, whereas the 8-methoxy positional isomer (CAS 2320267-85-2) presents the methoxy group at a sterically and electronically distinct position. 7-Methoxycoumarin is the canonical CYP2A6 substrate used in coumarin 7-hydroxylation assays, and structural analogs bearing the 1,3-benzodioxole-5-carbonyl group at the 3-position have demonstrated CYP2A6 inhibition with IC50 values of 50 nM in human liver microsomes [1]. The 8-methoxy isomer lacks this established CYP2A6 recognition motif and is predicted to exhibit altered metabolic stability based on regiochemical principles .

Cytochrome P450 metabolism Regioselective oxidation Drug metabolism

Benzodioxole Moiety Confers AChE Inhibitory Activity: Patent-Backed Class-Level Evidence for CNS Target Engagement

The 1,3-benzodioxole-5-carbonyl substituent at the 3-position of the coumarin core places this compound within the structural scope of benzodioxole derivatives claimed to possess acetylcholinesterase (AChE) inhibitory activity. US Patent US9346818B2 explicitly claims benzodioxole derivatives of formula (I) for the treatment or prevention of Alzheimer's disease based on AChE inhibition [1]. In contrast, the 3-benzoyl-7-methoxycoumarin analog (CAS 64267-12-5), which replaces the benzodioxole with an unsubstituted benzoyl group, lacks the methylenedioxy functionality and is not claimed for AChE inhibition; its reported biological activities are limited to metal complexation, antimicrobial effects, and moderate cytotoxicity against HeLa cells (IC50 = 20 μM) and MCF-7 cells (IC50 = 25 μM) [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Carbonyl Linker at 3-Position Creates Extended Conjugation Distinct from Directly Linked 3-Aryl Coumarins: Implications for Spectroscopic Properties and Target Binding

The ketone (C=O) linker between the coumarin 3-position and the benzodioxole ring in the target compound creates an extended π-conjugated system, which is structurally distinct from directly linked 3-aryl coumarins such as 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-7-yl acetate (C18H12O6) . The 3-acylcoumarin scaffold exhibits different photophysical properties and chemical reactivity compared to 3-arylcoumarins due to the electron-withdrawing carbonyl group, which can serve as an additional hydrogen bond acceptor. In the context of gGAPDH inhibition, 3-piperonylcoumarins (containing the same benzodioxole-carbonyl-coumarin architecture) demonstrated structure-activity relationships where the coumarin ring acts as a spacer group, with inhibitory activity modulated by substituents at the 6-position [1]. This SAR pattern is distinct from that of directly linked 3-arylcoumarins used as MAO-B inhibitors, which achieve picomolar IC50 values through direct π-stacking interactions [2].

Fluorescent probe design Extended conjugation Structure-activity relationships

Physicochemical Property Differentiation: Predicted LogP and TPSA Comparison Between 7-Methoxy and 8-Methoxy Positional Isomers

Although both the 7-methoxy (CAS 2319898-13-8) and 8-methoxy (CAS 2320267-85-2) positional isomers share the identical molecular formula C18H12O6 and molecular weight of 324.3 g/mol, the position of the methoxy group is predicted to produce measurable differences in lipophilicity (LogP) and topological polar surface area (TPSA) based on computational models of methoxycoumarin regioisomers [1]. Experimental and computational studies on methoxycoumarins have established that the position of the methoxy substituent (5-, 6-, 7-, or 8-) affects the energetics, dipole moment, and hydrogen-bonding capacity of the coumarin scaffold [2]. For 7-methoxycoumarin, the experimental LogP is 1.80 [3]; the addition of the 1,3-benzodioxole-5-carbonyl group at the 3-position is expected to increase LogP substantially for both isomers, but the differential contribution of the 7-methoxy vs. 8-methoxy position persists as a regiochemical determinant of overall lipophilicity.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 3-(2H-1,3-Benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one (CAS 2319898-13-8)


CYP2A6-Mediated Drug Metabolism Studies Using 7-Methoxycoumarin-Based Probe Compounds

The 7-methoxy substituent positions this compound as a candidate substrate or inhibitor probe for CYP2A6 enzyme studies, building on the established use of 7-methoxycoumarin in coumarin 7-hydroxylation assays. The 1,3-benzodioxole-5-carbonyl group at the 3-position adds steric bulk and potential for mechanism-based inhibition, which may be exploited for studying CYP2A6 structure-function relationships. Researchers comparing this compound with its 8-methoxy positional isomer (CAS 2320267-85-2) can interrogate how methoxy regioisomerism affects CYP enzyme recognition and metabolic stability. [1]

Acetylcholinesterase Inhibitor Screening in Alzheimer's Disease Drug Discovery Programs

Based on patent-backed class-level evidence for benzodioxole derivatives as AChE inhibitors (US9346818B2), this compound is appropriate for inclusion in AChE inhibitor screening cascades targeting Alzheimer's disease. The 3-acylcoumarin scaffold provides a synthetically tractable core distinct from the isoindole-based compounds exemplified in the patent, offering chemical diversity for medicinal chemistry optimization. The 7-methoxy group further provides a metabolic handle for studying structure-metabolism relationships in CNS drug candidates. [2]

Fluorescent Probe Development Leveraging the 3-Acylcoumarin Extended Conjugation System

The carbonyl linker at the 3-position creates an extended π-conjugated system between the coumarin chromophore and the benzodioxole ring, which is structurally analogous to coumarin-based FRET donor dyes used with dioxolobenzodioxole (DBD) acceptors. This compound may serve as a scaffold for developing novel fluorescent probes where the 7-methoxy group functions as an electron-donating substituent to tune emission wavelengths. The differentiation from directly linked 3-aryl coumarins in terms of photophysical properties warrants comparative spectroscopic characterization. [3]

Antiparasitic Drug Discovery: gGAPDH Inhibitor Screening for Trypanosoma cruzi

The 3-piperonylcoumarin scaffold, of which this compound is a direct structural analog, has been validated as an inhibitor of glycosomal glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) from Trypanosoma cruzi, the causative agent of Chagas disease. The most active compounds in this series contained heterocyclic substitutions at the 6-position, with the coumarin ring serving as a spacer group. This compound, bearing a 7-methoxy substituent and the 3-piperonyloyl architecture, can be evaluated as a starting point for further SAR exploration in antitrypanosomal drug discovery. [4]

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.